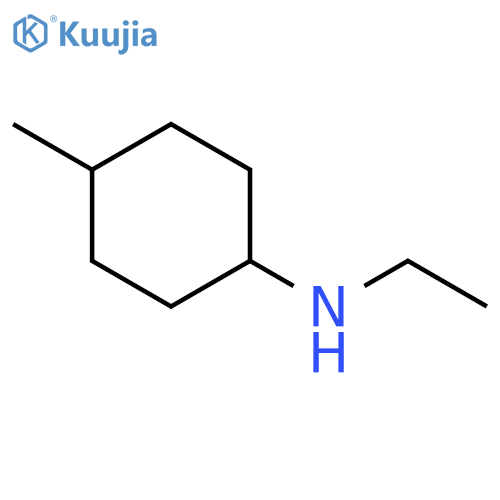Cas no 39190-92-6 (N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers)

39190-92-6 structure
商品名:N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers
N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- Cyclohexanamine, N-ethyl-4-methyl-
- N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers
-
- MDL: MFCD09927737
- インチ: 1S/C9H19N/c1-3-10-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3
- InChIKey: NKSZFKLFWWMCGB-UHFFFAOYSA-N
- ほほえんだ: C1(NCC)CCC(C)CC1
N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-32255-0.25g |
N-ethyl-4-methylcyclohexan-1-amine |
39190-92-6 | 95.0% | 0.25g |
$149.0 | 2025-03-19 | |
| Enamine | EN300-32255-0.05g |
N-ethyl-4-methylcyclohexan-1-amine |
39190-92-6 | 95.0% | 0.05g |
$69.0 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317010-2.5g |
n-Ethyl-4-methylcyclohexan-1-amine |
39190-92-6 | 98% | 2.5g |
¥8607.00 | 2024-05-15 | |
| Enamine | EN300-32255-0.1g |
N-ethyl-4-methylcyclohexan-1-amine |
39190-92-6 | 95.0% | 0.1g |
$105.0 | 2025-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317010-5g |
n-Ethyl-4-methylcyclohexan-1-amine |
39190-92-6 | 98% | 5g |
¥11894.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1317010-250mg |
n-Ethyl-4-methylcyclohexan-1-amine |
39190-92-6 | 98% | 250mg |
¥1512.00 | 2024-05-15 | |
| Enamine | EN300-32255-2.5g |
N-ethyl-4-methylcyclohexan-1-amine |
39190-92-6 | 95.0% | 2.5g |
$754.0 | 2025-03-19 | |
| 1PlusChem | 1P028XN9-5g |
N-ethyl-4-methylcyclohexan-1-amine,Mixtureofdiastereomers |
39190-92-6 | 95% | 5g |
$1440.00 | 2023-12-17 | |
| 1PlusChem | 1P028XN9-10g |
N-ethyl-4-methylcyclohexan-1-amine,Mixtureofdiastereomers |
39190-92-6 | 95% | 10g |
$2107.00 | 2023-12-17 | |
| 1PlusChem | 1P028XN9-100mg |
N-ethyl-4-methylcyclohexan-1-amine,Mixtureofdiastereomers |
39190-92-6 | 95% | 100mg |
$186.00 | 2024-05-03 |
N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers 関連文献
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
39190-92-6 (N-ethyl-4-methylcyclohexan-1-amine, Mixture of diastereomers) 関連製品
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
